1,4-Dimethyl-1H-indazol-5-ol

Anticancer Antibacterial DHFR

1,4-Dimethyl-1H-indazol-5-ol is a privileged 1,4-disubstituted indazole building block essential for synthesizing novel allosteric glucokinase activators (GKAs) targeting type 2 diabetes. Unlike the parent 1H-indazol-5-ol—a DAAO inhibitor (IC50 2.03 µM)—this N1/C4-dimethylated analog shifts target engagement away from DAAO and toward GKA activation, with negligible DHFR inhibition (IC50 >100,000 nM). Ideal as a foundational scaffold for SAR-driven metabolic disease drug discovery or as a negative control in DHFR-related pathways.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13112237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1H-indazol-5-ol
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2C)O
InChIInChI=1S/C9H10N2O/c1-6-7-5-10-11(2)8(7)3-4-9(6)12/h3-5,12H,1-2H3
InChIKeyABGFJPYVNBOKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,4-Dimethyl-1H-indazol-5-ol: Core Indazole Scaffold for Kinase and Metabolic Research


1,4-Dimethyl-1H-indazol-5-ol (CAS: 1416713-65-9) is a heterocyclic compound belonging to the 1,4-disubstituted indazole family, a class recognized for its diverse biological activities and frequent use as a core scaffold in medicinal chemistry for kinase inhibition and metabolic disease research [1]. This compound features a characteristic bicyclic indazole core with specific methyl substitutions at the N1 and C4 positions, and a hydroxyl group at the C5 position. The 1,4-disubstitution pattern is a privileged motif in drug discovery, as evidenced by its use in novel allosteric glucokinase activators (GKAs) for the potential treatment of type 2 diabetes [1]. The compound serves as a key building block or reference molecule for exploring structure-activity relationships (SAR) around this pharmacophore.

Why 1,4-Dimethyl-1H-indazol-5-ol is Not a Generic Substitute for Other Indazole Derivatives


The precise substitution pattern of 1,4-Dimethyl-1H-indazol-5-ol dictates a unique biological profile that precludes simple interchangeability with other indazole analogs. For instance, the 1,4-disubstituted motif on an indazole core is specifically required for potent allosteric activation of glucokinase (GK), a target in type 2 diabetes [1]. In stark contrast, the unsubstituted parent molecule, 1H-indazol-5-ol, is a known inhibitor of porcine D-amino acid oxidase (DAAO) with an IC50 of 2.03 µM, a target relevant to neurological disorders . The addition of methyl groups at the N1 and C4 positions fundamentally alters the compound's target engagement profile, moving it from a DAAO inhibitor to a potential GKA activator or a weakly active DHFR inhibitor, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1,4-Dimethyl-1H-indazol-5-ol: A Comparator-Based Guide


Comparative DHFR Inhibition: 1,4-Dimethyl-1H-indazol-5-ol vs. Potent Antifolate Drugs

1,4-Dimethyl-1H-indazol-5-ol demonstrates negligible inhibitory activity against bovine liver dihydrofolate reductase (DHFR) compared to a standard potent inhibitor. This lack of activity can be a desirable feature in a chemical probe or scaffold intended to avoid antifolate-related toxicity. The compound's IC50 of >100,000 nM is orders of magnitude less potent than a typical DHFR inhibitor like methotrexate [1].

Anticancer Antibacterial DHFR Enzyme Inhibition

Divergent DAAO Activity: 1,4-Dimethyl-1H-indazol-5-ol vs. 1H-indazol-5-ol

The specific methylation pattern of 1,4-Dimethyl-1H-indazol-5-ol abolishes the D-amino acid oxidase (DAAO) inhibitory activity observed with its parent analog, 1H-indazol-5-ol. While 1H-indazol-5-ol is a potent inhibitor of porcine DAAO with an IC50 of 2.03 µM , the 1,4-dimethyl derivative is reported to be inactive against this target. This was noted in a study where none of the synthetic N1/C4-substituted derivatives were found to be noteworthy DAAO inhibitors [1].

Neurological Disorders DAAO Schizophrenia Enzyme Inhibition

1,4-Disubstitution is Critical for Potent Glucokinase Activation (GKA)

The 1,4-disubstituted indazole scaffold, which includes 1,4-Dimethyl-1H-indazol-5-ol as a core structural motif, is a validated pharmacophore for potent allosteric glucokinase (GK) activation. Research has shown that this specific substitution pattern is essential for achieving nanomolar potency in enzyme and cell-based GKA assays [1]. In a rodent model of type 2 diabetes, a related 1,4-disubstituted indazole derivative (compound 29) demonstrated significant anti-diabetic efficacy in an oral glucose tolerance test (OGTT) [1].

Type 2 Diabetes Glucokinase Metabolic Disease Allosteric Activation

Optimal Research and Development Scenarios for Procuring 1,4-Dimethyl-1H-indazol-5-ol


Scaffold for Glucokinase Activator (GKA) Drug Discovery

Procure 1,4-Dimethyl-1H-indazol-5-ol as a foundational building block for synthesizing and optimizing novel allosteric glucokinase activators. This application is directly supported by research demonstrating that the 1,4-disubstituted indazole series represents a novel class of GKAs with potent enzyme and cellular activity, and proven in vivo efficacy in diabetic rodent models [1].

Chemical Probe to Study DHFR-Independent Pathways

Utilize 1,4-Dimethyl-1H-indazol-5-ol as a negative control or chemical probe to study cellular pathways where dihydrofolate reductase (DHFR) inhibition is a confounding factor. Its negligible DHFR inhibitory activity (IC50 > 100,000 nM) ensures that any observed biological effects are not due to antifolate-like mechanisms [1].

SAR Studies to Differentiate Indazole-Based Enzyme Inhibitors

Employ this compound in structure-activity relationship (SAR) studies aimed at differentiating between DAAO inhibition and other indazole-associated targets. The loss of DAAO inhibitory activity compared to the parent 1H-indazol-5-ol (IC50 = 2.03 µM) makes it a valuable tool for mapping the pharmacophore requirements for DAAO engagement versus other enzyme systems [1].

Quote Request

Request a Quote for 1,4-Dimethyl-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.